[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride
Description
Historical Context and Discovery
The development of [4-(4-methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride emerged from the broader exploration of piperazine derivatives in pharmaceutical research during the late 20th century. Piperazine compounds gained prominence as researchers recognized their potential as pharmacologically active entities, particularly in the development of central nervous system therapeutics. The specific compound under examination represents part of a systematic investigation into arylpiperazine derivatives, where the methoxyphenyl substitution pattern was explored for its influence on biological activity and pharmacokinetic properties.
The historical significance of this compound class stems from the recognition that piperazine derivatives could serve as effective modulators of neurotransmitter systems, particularly serotonin and dopamine pathways. Early research into substituted piperazines demonstrated that specific aromatic substitutions could dramatically alter the biological profile of these compounds. The methoxy group substitution on the phenyl ring was identified as a structural modification that could enhance lipophilicity while maintaining desirable pharmacological characteristics. This discovery led to extensive synthetic efforts to prepare and evaluate various methoxyphenylpiperazine derivatives, including the acetic acid-substituted variants.
The development of the dihydrochloride salt form of [4-(4-methoxy-phenyl)-piperazin-1-yl]-acetic acid represents a strategic advancement in pharmaceutical chemistry. Salt formation techniques became crucial for improving the physical and chemical properties of organic compounds, particularly those intended for pharmaceutical applications. The dihydrochloride salt provides enhanced water solubility compared to the free base form, facilitating formulation development and analytical characterization. This salt formation approach reflects the systematic evolution of pharmaceutical chemistry methodologies during the late 20th and early 21st centuries.
Research into this compound class accelerated with the recognition of piperazine derivatives as valuable synthetic intermediates in the preparation of more complex pharmaceutical entities. The structural versatility of the piperazine ring system, combined with the strategic placement of functional groups such as the acetic acid moiety, created opportunities for further chemical modification and derivatization. This historical context establishes [4-(4-methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride as part of a significant chemical lineage that continues to influence contemporary pharmaceutical research.
Chemical Classification and Taxonomy
[4-(4-methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride belongs to the fundamental chemical classification of heterocyclic organic compounds, specifically within the piperazine derivative family. The compound's taxonomic position places it among the diazine class of molecules, characterized by the presence of two nitrogen atoms within a six-membered ring structure. This classification system reflects the systematic organization of organic compounds based on their structural features and functional group arrangements.
Within the broader classification framework, the compound falls under the category of substituted piperazines, a subclass distinguished by the presence of various substituents attached to the nitrogen atoms of the piperazine ring. The methoxyphenyl substituent classifies this compound specifically as an arylpiperazine derivative, indicating the presence of an aromatic ring system directly bonded to the piperazine nitrogen. This classification carries significant implications for the compound's chemical behavior and potential biological activity.
The acetic acid functional group attached to the piperazine ring places the compound within the carboxylic acid derivative classification. This dual classification as both a piperazine derivative and a carboxylic acid compound reflects the hybrid nature of the molecule and its potential for diverse chemical reactivity. The presence of the carboxylic acid group enables various chemical transformations, including ester formation, amide coupling reactions, and salt formation processes.
The dihydrochloride salt designation indicates that the compound exists as a crystalline solid containing two equivalents of hydrochloric acid per molecule of the organic base. This classification as a hydrochloride salt places the compound within the pharmaceutical salt category, a classification system that recognizes the importance of salt forms in drug development and formulation science. The salt classification also influences the compound's physical properties, including melting point, solubility characteristics, and stability profiles.
Table 1: Chemical Classification Hierarchy
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Class | Heterocyclic Compounds | Nitrogen-containing rings |
| Secondary Class | Diazine Derivatives | Six-membered ring with two nitrogens |
| Tertiary Class | Piperazine Derivatives | 1,4-diazacyclohexane framework |
| Quaternary Class | Arylpiperazine Compounds | Aromatic substituent on nitrogen |
| Functional Group | Carboxylic Acid Derivatives | Acetic acid moiety |
| Salt Form | Hydrochloride Salts | Dihydrochloride crystalline form |
Nomenclature and Systematic Naming
The systematic nomenclature of [4-(4-methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride follows the established conventions of the International Union of Pure and Applied Chemistry nomenclature system. The compound's complete systematic name reflects the structural complexity and the precise arrangement of functional groups within the molecule. The nomenclature begins with the identification of the longest carbon chain, which in this case includes the acetic acid moiety as the principal functional group.
The piperazine ring system forms the central structural framework and is designated as a substituted 1,4-diazacyclohexane according to systematic naming conventions. The numbering system for the piperazine ring begins with one of the nitrogen atoms, designated as position 1, with the second nitrogen occupying position 4 in the six-membered ring. This numbering system provides the foundation for identifying the positions of all substituents attached to the ring structure.
The methoxyphenyl substituent is systematically described as a 4-methoxyphenyl group, indicating that the methoxy group occupies the para position relative to the point of attachment to the piperazine nitrogen. The systematic name incorporates this substitution pattern as 4-(4-methoxyphenyl), clearly defining both the position of attachment to the piperazine ring and the substitution pattern on the aromatic ring. This precise nomenclature system ensures unambiguous identification of the compound's structure.
The acetic acid component is designated in the systematic name through the suffix indicating its attachment to the piperazine nitrogen at position 1. The complete systematic name thus becomes 2-[4-(4-methoxyphenyl)piperazin-1-yl]acetic acid, with the dihydrochloride designation added to indicate the salt form. This nomenclature system provides a complete and unambiguous description of the compound's molecular structure and chemical composition.
Table 2: Nomenclature Components and Designations
| Structural Component | Systematic Designation | Position/Description |
|---|---|---|
| Core Ring System | 1,4-Diazacyclohexane | Piperazine framework |
| Aromatic Substituent | 4-Methoxyphenyl | Para-methoxy substitution |
| Nitrogen Position | N-1 Substitution | Primary nitrogen attachment |
| Acetic Acid Chain | 2-Acetic acid | Two-carbon carboxylic acid |
| Salt Component | Dihydrochloride | Two hydrochloric acid equivalents |
| Molecular Formula | Carbon₁₃Hydrogen₁₈Nitrogen₂Oxygen₃ | Free acid form |
| Salt Formula | Carbon₁₃Hydrogen₂₀Chlorine₂Nitrogen₂Oxygen₃ | Dihydrochloride salt |
Structural Significance in Organic Chemistry
The structural architecture of [4-(4-methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride demonstrates several fundamental principles of organic chemistry that contribute to its chemical behavior and potential applications. The piperazine ring system adopts a chair conformation similar to cyclohexane, providing conformational flexibility that influences the compound's three-dimensional structure and molecular recognition properties. This conformational behavior is crucial for understanding the compound's interaction with biological targets and its chemical reactivity patterns.
The electron-donating methoxy group on the phenyl ring significantly influences the electronic properties of the aromatic system through resonance effects. This substitution pattern enhances the electron density of the aromatic ring, potentially affecting the compound's chemical reactivity and its ability to participate in electrophilic aromatic substitution reactions. The para-substitution pattern creates a symmetric electronic environment that can influence both the compound's physical properties and its molecular recognition characteristics.
The nitrogen atoms within the piperazine ring exhibit distinct chemical environments due to their different substitution patterns. The nitrogen bearing the methoxyphenyl substituent demonstrates reduced basicity compared to the nitrogen bearing the acetic acid chain, creating an asymmetric electronic distribution within the molecule. This asymmetry contributes to the compound's overall dipole moment and influences its solubility characteristics and intermolecular interactions.
The acetic acid functional group introduces additional complexity to the molecular structure through its ability to form hydrogen bonds and participate in acid-base equilibria. The carboxylic acid group can exist in various protonation states depending on the solution conditions, affecting the compound's overall charge distribution and solubility properties. The formation of the dihydrochloride salt involves protonation of both nitrogen atoms in the piperazine ring, creating a dication that is stabilized by the chloride counterions.
Table 3: Structural Parameters and Properties
Related Arylpiperazine Derivatives
The family of arylpiperazine derivatives encompasses a diverse range of compounds that share the fundamental structural motif of an aromatic ring system attached to a piperazine nitrogen atom. [4-(4-methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride represents one member of this extensive chemical family, which includes numerous compounds with varying substitution patterns and functional group arrangements. The structural diversity within this family provides insights into structure-activity relationships and guides the development of new derivatives with enhanced properties.
1-(4-Methoxyphenyl)piperazine serves as the direct structural precursor to the acetic acid derivative, lacking only the carboxylic acid functional group. This compound, with the molecular formula Carbon₁₁Hydrogen₁₆Nitrogen₂Oxygen and molecular weight of 192.26 grams per mole, demonstrates the core arylpiperazine structure without additional functional group modifications. The comparison between this precursor and the acetic acid derivative illustrates the impact of functional group addition on molecular properties and potential applications.
Related derivatives include various substituted phenylpiperazines that differ in their aromatic substitution patterns. The 3-chlorophenylpiperazine derivative represents an important related compound where a chlorine atom replaces the methoxy group, dramatically altering the electronic properties of the aromatic system. Similarly, the 3-trifluoromethylphenylpiperazine derivative introduces strongly electron-withdrawing substitution that creates a markedly different electronic environment compared to the methoxy-substituted analog.
The benzylpiperazine class of compounds represents another significant branch of the arylpiperazine family, where the aromatic ring is separated from the piperazine nitrogen by a methylene linker. 1-Benzylpiperazine became one of the most extensively studied members of this family due to its pharmacological properties and widespread occurrence in various applications. The structural comparison between benzylpiperazines and direct arylpiperazines like [4-(4-methoxy-phenyl)-piperazin-1-yl]-acetic acid demonstrates the importance of the linkage pattern between the aromatic and piperazine components.
Table 4: Related Arylpiperazine Derivatives Comparison
The therapeutic applications of arylpiperazine derivatives span multiple pharmaceutical areas, including central nervous system disorders, cardiovascular conditions, and antimicrobial treatments. Research into novel phenylpiperazine derivatives has identified compounds with improved potency toward epidermal growth factor receptor, demonstrating the continued relevance of this structural class in contemporary drug discovery efforts. The structure-activity relationships within this family continue to guide the design of new derivatives with enhanced selectivity and potency profiles.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.2ClH/c1-18-12-4-2-11(3-5-12)15-8-6-14(7-9-15)10-13(16)17;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEZSFJOOSZPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazine Intermediate
The initial step involves synthesizing the key intermediate, N-(4-methoxyphenyl)piperazine. This is typically achieved by the reaction of piperazine with 4-methoxyaniline under controlled conditions. This step forms the core piperazine structure substituted with a 4-methoxyphenyl group at the nitrogen atom.
- Reaction: Piperazine + 4-methoxyaniline → N-(4-methoxyphenyl)piperazine
- Conditions: Usually conducted under reflux with suitable solvents to facilitate amine coupling.
Formation of the Dihydrochloride Salt
To enhance the compound’s stability, solubility, and bioavailability, the free acid is converted into its dihydrochloride salt by treatment with hydrochloric acid.
- Reaction: [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid + 2 HCl → [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride
- Conditions: Acidification of aqueous or alcoholic solution followed by crystallization.
Alternative Synthetic Routes and Process Optimization
While the above outlines the classical approach, several patents describe improved and alternative synthetic routes to optimize yield and purity:
Use of Haloacetates and Alkali Metal Salts: A method involves reacting piperazine derivatives with alkali metal haloacetates (e.g., sodium chloroacetate) in the presence of strong bases such as potassium t-butoxide in solvents like t-butanol under nitrogen atmosphere. This method allows for nucleophilic substitution forming the acetic acid moiety directly on the piperazine nitrogen.
Hydrolysis of Ester or Amide Precursors: Another approach involves synthesizing esters or amides of the piperazine acetic acid derivative, which are then hydrolyzed under basic conditions (e.g., sodium or potassium hydroxide in aqueous alcoholic media) to yield the free acid. This method is well-documented for related compounds and can be adapted here to improve yields and purity.
Use of Haloethoxyacetonitrile Intermediates: For related piperazine derivatives, reaction of piperazine with haloethoxyacetonitrile followed by hydrolysis yields the acetic acid derivative. This process provides high yield and purity and may be applicable to the methoxy-substituted analogue.
Detailed Reaction Conditions and Yields
Analytical and Purity Data
- Melting Point: The dihydrochloride salt typically decomposes on melting around 220–227 °C (DSC analysis).
- Elemental Analysis: Carbon, hydrogen, nitrogen, and chlorine content consistent with the formula C21H25ClN2O3·2HCl, confirming the dihydrochloride salt formation.
- Crystallization: Use of 2-butanone as antisolvent facilitates crystallization and purification of the salt.
Summary of Research Findings
- The preparation of [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride is well-established via multi-step synthesis involving piperazine substitution, acetic acid derivatization, and salt formation.
- Optimization of reaction conditions such as solvent choice, base strength, temperature, and reagent addition rates can significantly improve yields and purity.
- Hydrolysis of ester or amide intermediates is a reliable method to obtain the free acid before salt formation.
- The dihydrochloride salt form enhances compound stability and is the preferred pharmaceutical form.
- The overall yields reported in related literature range from 60% to 75%, with improvements possible by adopting newer synthetic routes involving haloacetate intermediates and controlled hydrolysis steps.
This comprehensive overview provides a professional, authoritative synthesis guide for [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride, integrating diverse research findings and process details from patent literature and chemical synthesis reports.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its potential therapeutic effects in treating various diseases, particularly psychiatric disorders. Its interaction with neurotransmitter receptors (e.g., serotonin and dopamine) suggests a role in modulating mood and anxiety levels.
Research indicates that [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride exhibits several biological activities:
| Activity | Description |
|---|---|
| Antidepressant Effects | Modulates serotonin levels, potentially alleviating symptoms of depression. |
| Antidiabetic Properties | Inhibits DPP-4, improving glycemic control in diabetic models. |
| Cardiovascular Effects | Exhibits vasodilatory properties, which may benefit heart function and circulation. |
| Neuroprotective Effects | May protect against neurodegenerative processes through antioxidant mechanisms. |
Chemical Research
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its diverse reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.
Neurotransmitter Modulation
A study examined the compound's effect on serotonin receptors, demonstrating significant modulation of serotonin levels in vitro, indicating potential antidepressant properties. The findings suggest that derivatives of this compound could be developed into effective treatments for mood disorders.
Antidiabetic Activity
Research involving diabetic animal models revealed that [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride functions as a DPP-4 inhibitor, leading to improved insulin sensitivity and glucose metabolism. This positions the compound as a candidate for further development in diabetes management.
Cardiovascular Research
Investigations into the cardiovascular effects showed that the compound could induce vasodilation, suggesting potential applications in treating hypertension or other cardiovascular conditions.
Mechanism of Action
The mechanism of action of [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties between [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride and its analogs:
Key Observations :
- Substituent Effects :
- 4-Chloro (Cetirizine) : Electron-withdrawing group enhances receptor binding (H1 antagonism) and metabolic stability .
- 4-Methoxy (Hypothetical) : Electron-donating group may reduce receptor affinity but improve solubility. Methoxy’s bulkiness could sterically hinder interactions with the H1 receptor.
- 3-Chloro (Positional Isomer) : Altered spatial orientation may decrease efficacy compared to 4-chloro derivatives .
Pharmacological Activity
- Cetirizine Dihydrochloride: Long-acting, non-sedative H1 antagonist; effective against allergic rhinitis and urticaria .
- Levocetirizine : Enhanced potency (2-fold) due to enantiomeric selectivity .
- Hypothetical Methoxy Analog : Predicted to have weaker H1 antagonism due to reduced electron-withdrawing effects. However, improved solubility might enhance bioavailability.
Biological Activity
[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula: C13H18N2O3·2HCl
- Molecular Weight: 323.21 g/mol
- CAS Number: 130018-87-0
The compound functions primarily as a piperazine derivative, which is known for its diverse biological activities, including:
- Neurotransmitter Modulation: It interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction is critical for its potential use in treating psychiatric disorders.
- Antidiabetic Activity: Research indicates that similar compounds can act as DPP-4 inhibitors, which play a role in glucose metabolism and insulin sensitivity, suggesting potential applications in managing type 2 diabetes .
Biological Activity Overview
The biological activities of [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant Effects | Modulates serotonin levels, potentially alleviating symptoms of depression. |
| Antidiabetic Properties | Inhibits DPP-4, improving glycemic control in diabetic models. |
| Cardiovascular Effects | Exhibits vasodilatory properties, which may benefit heart function and circulation. |
| Neuroprotective Effects | May protect against neurodegenerative processes through antioxidant mechanisms. |
Case Studies and Research Findings
-
Antidepressant Activity:
A study demonstrated that piperazine derivatives similar to [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid showed significant antidepressant effects in animal models by enhancing serotonergic neurotransmission . -
DPP-4 Inhibition:
Research indicated that compounds with structural similarities to this piperazine derivative effectively inhibit DPP-4 activity, leading to improved insulin secretion and reduced blood glucose levels in diabetic rats . -
Cardiovascular Impact:
In vivo studies on related piperazine compounds revealed direct inotropic effects on cardiac tissues, suggesting potential applications for heart failure treatment .
Q & A
Q. What synthetic routes are recommended for [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 4-(4-methoxyphenyl)piperazine with a halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions. A modified procedure from similar dihydrochloride salts (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) suggests using potassium carbonate as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF) at 80–100°C . Post-reduction and salt formation with hydrochloric acid yield the dihydrochloride. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to haloacetic acid) to minimize byproducts.
Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?
Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for purity assessment. A mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v) resolves impurities like unreacted starting materials or N-oxide derivatives . Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺: ~341.3 g/mol). Quantitative nuclear magnetic resonance (qNMR) using deuterated dimethyl sulfoxide (DMSO-d6) can cross-validate purity by integrating aromatic proton signals (δ 6.8–7.2 ppm for the methoxyphenyl group) .
Q. What are the key stability considerations for this compound under experimental storage conditions?
Methodological Answer: Stability studies indicate sensitivity to moisture and light. Store at –20°C in airtight, amber vials with desiccant packs. Accelerated degradation studies (40°C/75% relative humidity for 4 weeks) show <5% decomposition when protected from light, but exposure to UV light increases degradation by 15–20% . Monitor pH in aqueous solutions (optimal range: 4.0–6.0) to prevent hydrolysis of the piperazine ring.
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacological efficacy?
Methodological Answer: Discrepancies may arise from differences in bioavailability or metabolic stability. To address this:
- Perform plasma protein binding assays (equilibrium dialysis) to assess free fraction availability .
- Use hepatic microsomal stability tests (e.g., rat liver microsomes) to identify rapid metabolism. If instability is observed, modify the structure with methyl or fluorine groups on the piperazine ring to block oxidative N-dealkylation .
- Validate receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays (³H-labeled ligands) with corrected IC₅₀ values for protein binding .
Q. What strategies are recommended for identifying and characterizing degradation products under stressed conditions?
Methodological Answer: Subject the compound to forced degradation:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : Treat with 3% H₂O₂ at room temperature for 6 hours.
- Photolysis : Expose to UV light (320–400 nm) for 48 hours .
Analyze degraded samples via LC-MS/MS (Q-TOF) to identify major products. For example, oxidation may yield N-oxide derivatives (observed +16 Da mass shift), while hydrolysis could cleave the acetic acid moiety . Compare fragmentation patterns with synthetic standards (e.g., [4-(4-Methoxyphenyl)-piperazin-1-yl]-acetic acid N-oxide) .
Q. How can computational modeling guide the design of derivatives with improved selectivity for target receptors?
Methodological Answer: Use molecular docking (AutoDock Vina) to map interactions between the compound and receptor active sites (e.g., 5-HT₁A serotonin receptor). Focus on the methoxyphenyl group’s role in π-π stacking and the acetic acid moiety’s hydrogen bonding.
- Free energy perturbation (FEP) : Predict binding affinity changes for derivatives with substituents like halogens or methyl groups on the phenyl ring .
- MD simulations : Assess conformational stability of the piperazine ring in the receptor pocket over 100 ns trajectories.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
